(3Z)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
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Description
(3Z)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C22H19FN2O3S2 and its molecular weight is 442.52. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions and Structural Analysis
- The study of intermolecular interactions, specifically lp⋯π interactions, in derivatives of 1,2,4-triazoles, which shares structural similarities with the chemical , provides insights into the understanding of its potential molecular interactions and stability. Such interactions are crucial for the development of compounds with desired physical and chemical properties (Shukla et al., 2014).
Synthesis and Radioisotope Labeling
- Research on the synthesis and analysis of carbon-14 labelled derivatives, closely related to the compound in focus, has significant implications for studying its metabolism, residue, and environmental behavior. These techniques are essential for understanding the biological and environmental fate of complex molecules (Yang et al., 2018).
Anticancer Activities
- Novel thioureas derived from related compounds have been synthesized and evaluated for their antiviral, antitubercular, and anticancer activities. Such studies highlight the potential therapeutic applications of these molecules, including the one , in treating various diseases (Çıkla, 2010).
Synthesis Methodologies
- The development of synthetic methodologies for novel 1,2,4-thiadiazinane 1,1-dioxides demonstrates the chemical flexibility and potential for creating diverse derivatives of the compound of interest. These methodologies are foundational for advancing research in medicinal chemistry and material science (Khumalo et al., 2018).
Properties
IUPAC Name |
(3Z)-3-[(3-fluoro-4-methylanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S2/c1-14-3-6-16(7-4-14)13-25-19-9-10-29-22(19)21(26)20(30(25,27)28)12-24-17-8-5-15(2)18(23)11-17/h3-12,24H,13H2,1-2H3/b20-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOSYVZIEZTQOO-NDENLUEZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC(=C(C=C4)C)F)S2(=O)=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC(=C(C=C4)C)F)/S2(=O)=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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